molecular formula C14H16F3N5O B12051013 4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one

4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one

Cat. No.: B12051013
M. Wt: 327.30 g/mol
InChI Key: NLVCPAUMTWGFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one is a complex organic compound with the molecular formula C14H16F3N5O. This compound is known for its unique structure, which includes a triazine ring substituted with amino, tert-butyl, and trifluoromethyl anilino groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method includes the reaction of 4-amino-6-tert-butyl-1,2,4-triazin-5(4H)-one with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
  • tert-butyl 4-amino-3-(trifluoromethyl)phenylcarbamate

Uniqueness

Compared to similar compounds, 4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one stands out due to its unique combination of functional groups. The presence of the trifluoromethyl anilino group imparts distinct chemical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C14H16F3N5O

Molecular Weight

327.30 g/mol

IUPAC Name

4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5-one

InChI

InChI=1S/C14H16F3N5O/c1-13(2,3)10-11(23)22(18)12(21-20-10)19-9-6-4-5-8(7-9)14(15,16)17/h4-7H,18H2,1-3H3,(H,19,21)

InChI Key

NLVCPAUMTWGFRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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